1-(1-Naphthyl)-2-methyl-2-propanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-naphthalen-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-14(2,15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,15H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGUQMPJCIUWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 1 Naphthyl 2 Methyl 2 Propanol and Analogues
Stereoselective and Asymmetric Approaches to Naphthyl Tertiary Alcohols
The construction of tertiary alcohols, particularly those with adjacent stereocenters or quaternary stereogenic centers, demands sophisticated synthetic approaches. The steric bulk around the prochiral ketone or during the carbon-carbon bond formation often hinders reactivity and selectivity. Overcoming these challenges has been the focus of significant research, leading to the development of several powerful catalytic and non-catalytic methods.
Diastereoselective and Enantioselective Assembly of Tertiary Alcohols with Vicinal Stereocenters
The synthesis of tertiary alcohols bearing vicinal stereocenters is a formidable task due to the difficulty in controlling both diastereoselectivity and enantioselectivity simultaneously. A significant breakthrough in this area has been the development of highly diastereo- and enantioselective cyanosilylation of α-branched acyclic ketones. This method provides a direct route to Cα-tetrasubstituted silyl (B83357) cyanohydrins with two adjacent stereocenters, which are valuable precursors to chiral tertiary alcohols.
One notable strategy employs a three-component catalyst system composed of a chiral (salen)AlCl complex, a phosphorane, and hexamethylphosphoramide (B148902) (HMPA). This system, in conjunction with a bifunctional cyanating reagent like Me2(CH2Cl)SiCN, has demonstrated the ability to achieve high diastereomeric ratios (up to >20:1) and excellent enantiomeric excesses (90–98% ee). The success of this approach lies in the ability of the flexible chiral catalyst to overcome the steric hindrance imposed by the α-substituent on the ketone substrate. This methodology not only allows for the construction of complex stereochemical architectures but also provides access to optically active α-branched ketones through kinetic resolution.
Catalytic Enantioselective Synthesis for Quaternary Stereogenic Centers
The creation of all-carbon quaternary stereocenters is a long-standing challenge in asymmetric synthesis. Catalytic methods that can efficiently and selectively construct these centers are of high value. Various strategies have been developed, including cycloaddition reactions, reactions of chiral allylmetal intermediates, intramolecular Heck reactions, and the coupling of chiral carbon nucleophiles with electrophiles. nih.gov
In the context of naphthyl tertiary alcohols, palladium-catalyzed reactions have shown considerable promise. For instance, the palladium-catalyzed cyclization and dearomatization of naphthalene (B1677914) derivatives can generate tetracyclic amines with high yield and enantioselectivity. nih.gov Furthermore, the enantioselective addition of organometallic reagents to ketones is a direct and convergent approach. While the addition of aryl Grignard reagents to ketones has been achieved with good enantioselectivities using chiral ligands, the development of broadly applicable methods remains an active area of research. researchgate.net Copper-catalyzed additions of organometallic nucleophiles to prochiral Michael acceptors have also emerged as a powerful tool for creating quaternary stereocenters with high enantioselectivity. nih.gov
Recent advancements have focused on the development of new catalytic paradigms to expand the scope of reactions capable of forming quaternary stereocenters. These include catalytic enantioselective cycloadditions that form five-membered rings and the use of iridium catalysts for asymmetric allylic alkylations that can generate vicinal quaternary and tertiary stereocenters in a single step. nih.gov
Table 1: Examples of Catalytic Enantioselective Synthesis of Quaternary Stereocenters
| Reaction Type | Catalyst System | Substrate Type | Product Feature | Reference |
|---|---|---|---|---|
| Cyclization/Dearomatization | Pd(dba)2 / KenPhos | Bromodiarylamine | Tetracyclic amine with quaternary center | nih.gov |
| Conjugate Addition | Palladium-pyridinooxazoline | β-Substituted cyclic enones | Ketones with β-benzylic quaternary stereocenter | acs.org |
| Allylic Alkylation | Iridium complex | Prochiral nucleophile | Vicinal quaternary and tertiary stereocenters | nih.gov |
| Michael Addition | Quinine-derived bifunctional catalyst | Deconjugated butenolides and nitroolefins | Contiguous quaternary and tertiary stereocenters | rsc.org |
Cyanosilylation of α-Branched Acyclic Ketones for Tertiary Alcohol Construction
The cyanosilylation of ketones is a powerful carbon-carbon bond-forming reaction that provides access to cyanohydrins, which are versatile synthetic intermediates. When applied to α-branched acyclic ketones, this reaction can be used to construct chiral tertiary alcohols. The development of highly diastereo- and enantioselective variants of this reaction has been a significant advancement.
A key strategy involves the use of a bifunctional cyanating reagent, such as Me2(CH2Cl)SiCN, in combination with a chiral catalyst system. This approach has been shown to produce Cα-tetrasubstituted silyl cyanohydrins with two vicinal stereocenters in high diastereomeric ratios and enantiomeric excesses. The resulting cyanohydrins can be further manipulated, for example, by taking advantage of the chloromethyl group for diversification reactions. This method is notable as it represents the first highly diastereo- and enantioselective C-C bond-forming reaction of racemic α-branched ketones to build tertiary alcohols with adjacent stereocenters.
Asymmetric Synthesis via Enantioselective Oxidation of Ketones to Chiral α-Hydroxy Ketones
The direct asymmetric α-hydroxylation of ketones provides a powerful route to chiral α-hydroxy ketones, which are valuable precursors for the synthesis of tertiary alcohols. This transformation can be achieved through various catalytic systems, including both metal-based and organocatalytic approaches.
One effective method involves the use of a bimetallic palladium(II) complex as a catalyst for the aerobic oxidation of ketones. This system has been shown to produce α-hydroxy ketones with high enantiomeric excesses (ee's ranging from 61% to 92%). The reaction is believed to proceed through the oxidation of the enol tautomer of the ketone. The use of chiral ligands, such as (R)-BINAP or (S)-BINAP, in the coordination sphere of the palladium complex allows for the asymmetric induction. For instance, the oxidation of 1-(3-chlorophenyl)-propan-1-one using this method yielded the corresponding (R)-α-hydroxyketone in 92% ee.
Organocatalytic methods have also been developed for the enantioselective α-oxidation of ketones. For example, natural amino acids like L-alanine can catalyze the α-oxidation of ketones using singlet oxygen, generated by a photosensitizer, to produce α-hydroxy ketones with moderate enantioselectivity.
Table 2: Enantioselective Oxidation of Ketones to α-Hydroxy Ketones
| Ketone Substrate | Catalyst/Reagent | Chiral Ligand/Auxiliary | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 1,2-diphenylethanone | Pd(II) bimetallic complex | (R)-BINAP | (R) | - | |
| 1,2-diphenylethanone | Pd(II) bimetallic complex | (S)-BINAP | (S) | - | |
| 1-(3-chlorophenyl)-propan-1-one | Pd(II) bimetallic complex | (R)-BINAP | (R) | 92% | |
| 1-(3,5-difluorophenyl)-2-hydroxypropan-1-one | Pd(II) bimetallic complex | (R)-BINAP | (R) | 90% | |
| Cyclohexanone | Singlet Oxygen / L-alanine | L-alanine | (S) | 56% |
Diastereoselective Grignard Reactions in Naphthyl Tertiary Alcohol Synthesis
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is a direct method for synthesizing tertiary alcohols from ketones. dummies.comyoutube.comchemguide.co.uk The diastereoselectivity of Grignard additions to chiral ketones, particularly those containing a naphthyl group, is influenced by steric and electronic factors, as well as the nature of the Grignard reagent itself. nih.gov
The addition of Grignard reagents to ketones containing a stereogenic center can proceed with high diastereoselectivity, often governed by Cram's rule or chelation-controlled models. nih.gov For instance, the addition of organometallic reagents to ketones bearing a stereogenic sulfoxide (B87167) has been shown to produce tertiary alcohols in diastereomerically and enantiomerically pure forms.
In the context of synthesizing analogues of 1-(1-Naphthyl)-2-methyl-2-propanol, the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitably substituted naphthyl ketone would be a key step. The stereochemical outcome of such a reaction would depend on the existing stereocenters in the ketone and the ability to control the facial selectivity of the nucleophilic attack. The use of chiral ligands or auxiliaries can significantly enhance the diastereoselectivity of these reactions. researchgate.net For example, the use of a chiral tridentate diamine/phenol ligand has been reported to promote the highly enantioselective addition of organomagnesium reagents to a broad range of ketones. researchgate.net
Table 3: Diastereoselective Addition of Grignard Reagents
| Ketone Substrate | Grignard Reagent | Chiral Ligand/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| β-hydroxy ketones | Alkylmagnesium iodide | None (substrate control) | High (for 1,3-syn diols) | - | nih.gov |
| Aromatic ketones | Aryl Grignard reagents | Ar-BINMOL | - | up to 97% | researchgate.net |
| Various ketones | Organomagnesium reagents | Chiral tridentate diamine/phenol | >95:5 | - | researchgate.net |
Dynamic Kinetic Resolution Strategies for Tertiary Alcohols
Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic mixture, with a theoretical maximum yield of 100%. This approach combines a kinetic resolution, typically enzyme-catalyzed, with an in situ racemization of the slower-reacting enantiomer. However, the application of DKR to tertiary alcohols has been particularly challenging due to their steric hindrance, which leads to poor reactivity in esterification reactions, and their propensity for dehydration.
Despite these difficulties, successful DKR of tertiary alcohols has been achieved. One approach involves the combination of a lipase-catalyzed kinetic resolution with an in situ racemization utilizing a biocompatible oxovanadium catalyst. This chemoenzymatic DKR has been demonstrated to provide the desired enantiomerically pure ester with high enantiomeric excess (>99% ee) and conversions exceeding the 50% limit of traditional kinetic resolution.
Another innovative strategy employs a biphasic reaction medium to separate the incompatible lipase (B570770) and a strong Brønsted acid (like H2SO4) used for racemization. The lipase-catalyzed kinetic resolution occurs in the oil phase, while the racemization of the unreacted alcohol enantiomer takes place in the aqueous phase. This system has been successfully applied to a range of tertiary alcohols, affording the corresponding esters in good yields (56–91%) and high enantiomeric excesses (95–99% ee).
Table 4: Dynamic Kinetic Resolution of Tertiary Alcohols
| Racemization Catalyst | Resolution Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Oxovanadium-catalyst | Lipase | Enantiomerically pure ester | >99% | >50% conversion | |
| H2SO4 (aqueous phase) | Lipase (oil phase) | Chiral esters | 95–99% | 56–91% | |
| Oxovanadium and Lipase (compartmentalized) | Immobilized double mutant CAL-A | Enantiomerically pure ester | >99% | 62% |
Development of Novel Synthetic Routes and Reaction Pathways for Naphthyl Propanols.
The construction of the this compound scaffold and its derivatives has been advanced through several innovative synthetic strategies. These methods move beyond classical Grignard-type reactions to offer improved yields, selectivity, and functional group tolerance.
Metal-Free Catalytic C-O Bond Borylation in Tertiary Alcohol Synthesis
A significant advancement in the synthesis of complex alcohols involves the metal-free catalytic borylation of tertiary allylic alcohols. This method provides a route to access versatile allyl boronate intermediates, which are precursors for the synthesis of more complex molecules. The process is typically base-catalyzed, avoiding the need for transition metals.
The reaction proceeds via the activation of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), by a base in the presence of methanol (B129727). This forms a Lewis acid-base adduct, [Hbase]⁺[MeO-B₂pin₂]⁻, which is the key reactive species. rsc.orgthieme-connect.com This method is particularly efficient for tertiary allylic alcohols, as the protonated tertiary hydroxyl group serves as a superior leaving group compared to those of primary or secondary alcohols. rsc.org For instance, the borylation of cyclic tertiary allylic alcohols like 1-vinyl-1-cyclohexanol using cesium carbonate (Cs₂CO₃) as the base at 70 °C results in high yields of the corresponding allyl boronate. rsc.org This strategy represents a powerful tool for creating C-B bonds that can be subsequently oxidized to form the desired C-O bond of a tertiary alcohol.
Table 1: Metal-Free Borylation of Tertiary Allylic Alcohols This table showcases representative yields for the base-catalyzed borylation of tertiary allylic alcohols, a key step for creating versatile intermediates.
| Substrate | Diboron Reagent | Base | Yield (Isolated) | Reference |
|---|---|---|---|---|
| 1-Vinyl-1-cyclohexanol | B₂pin₂ | Cs₂CO₃ | 85% | rsc.org |
| 1-Vinyl-1-cycloheptanol | B₂pin₂ | Cs₂CO₃ | 92% | rsc.org |
| 1-Vinyl-1-cyclooctanol | B₂pin₂ | Cs₂CO₃ | 90% | rsc.org |
| 1-Propargyl-cyclohexanol | B₂pin₂ | Cs₂CO₃ | 91% (Alkenyl borane) | rsc.org |
Formylation Reactions in the Preparation of Substituted Propanols
Formylation reactions are a cornerstone of aromatic chemistry, providing a direct route to introduce a formyl (-CHO) group onto an aromatic ring, which can then be elaborated into a more complex side chain. sciepub.com To synthesize this compound, a two-step sequence can be envisioned starting with the formylation of naphthalene.
In the first step, naphthalene can be formylated to produce 1-naphthaldehyde (B104281). Several classic named reactions can accomplish this, including the Gattermann-Koch reaction (using CO and HCl with a catalyst) or the Vilsmeier-Haack reaction (using dimethylformamide and phosphorus oxychloride). sciepub.comrsc.org These reactions are forms of electrophilic aromatic substitution and work effectively on electron-rich aromatic systems like naphthalene. sciepub.com
In the second step, the resulting 1-naphthaldehyde serves as an electrophile for a nucleophilic addition reaction. The addition of an isopropyl organometallic reagent, such as isopropylmagnesium bromide (a Grignard reagent), to the carbonyl carbon of 1-naphthaldehyde, followed by an aqueous workup, would yield the target secondary alcohol, 1-(1-naphthyl)-2-methyl-1-propanol. While this yields a secondary alcohol, subsequent oxidation to a ketone followed by another Grignard reaction with methylmagnesium bromide would furnish the final tertiary alcohol, this compound. A more direct route involves the reaction of 1-naphthaldehyde with a suitable reagent to form the tertiary alcohol in fewer steps, though this can be synthetically challenging.
Table 2: Conceptual Synthetic Route via Formylation This table outlines the key transformations in a synthesis plan for this compound starting from naphthalene formylation.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | Naphthalene | CO, HCl, AlCl₃/CuCl | 1-Naphthaldehyde | Gattermann-Koch Formylation |
| 2 | 1-Naphthaldehyde | 1. Isopropylmagnesium bromide; 2. H₃O⁺ | 1-(1-Naphthyl)-2-methyl-1-propanol | Grignard Addition |
Reductive Coupling and Allylboration Processes for Alcohol Formation
Reductive coupling reactions have emerged as a powerful strategy for the convergent synthesis of complex alcohols, including those with quaternary carbon centers. alfa-chemistry.com These methods often employ catalytic systems to couple simple, readily available precursors.
One such method is the copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides. This procedure can be followed by a tandem 1,2-reduction to generate allylic alcohols. researchgate.net The use of tertiary alkyl halides as the electrophile is particularly effective for creating allylic alcohols bearing α-quaternary carbon centers with high selectivity. researchgate.net Another powerful technique is the nickel-catalyzed reductive coupling of dienes with carbonyl compounds in the presence of a diboron reagent, which furnishes allyl boronic esters that can be readily oxidized to the corresponding allylic alcohol. thieme-connect.com
Furthermore, titanium-mediated reductive cross-coupling reactions of allylic alcohols with partners like vinylsilanes can proceed through different mechanistic pathways. alfa-chemistry.com While many of these reactions occur with allylic transposition, subtle changes in substrate structure can lead to a shift in regioselectivity, providing a direct route to coupled products that contain a quaternary center. alfa-chemistry.com These convergent methods avoid the use of stoichiometric organometallic reagents and offer high degrees of regio- and stereoselectivity. researchgate.net
Table 4: Examples of Reductive Coupling for Alcohol Synthesis This table provides examples of modern reductive coupling methods used to synthesize complex alcohol structures.
| Coupling Partners | Catalyst/Mediator | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| Terminal Alkyne + α-Chloro Boronic Ester | Copper Catalyst | Convergent, high E/Z ratio | E-Allylic Alcohol | researchgate.net |
| Alkyne + Tertiary Alkyl Halide | Copper Catalyst | Forms α-quaternary centers | Allylic Alcohol | researchgate.net |
| Carbonyl + Diene | Nickel Catalyst / B₂pin₂ | Regio- and diastereoselective | Allylic Alcohol (via boronic ester) | thieme-connect.com |
| Allylic Alcohol + Vinylsilane | Titanium Alkoxide | Forms quaternary centers | Homoallylic Alcohol | alfa-chemistry.com |
Synthesis of Halogenated Propanol (B110389) Analogues
The synthesis of halogenated analogues of this compound can be achieved by either introducing the halogen onto a pre-formed naphthylpropanol skeleton or, more commonly, by building the molecule from a halogenated naphthalene precursor. The latter approach generally offers better control over regioselectivity.
A viable route begins with the bromination of naphthalene. The use of bromine over a KSF montmorillonite (B579905) clay catalyst can produce polybrominated naphthalenes, such as 1,4,6-tribromonaphthalene, in good yield. cardiff.ac.uk Alternatively, specific isomers like 6-bromo-2-naphthol (B32079) can be prepared from 2-naphthol (B1666908) via a bromination/reduction sequence. youtube.com
Once the desired bromonaphthalene is obtained (e.g., 1-bromonaphthalene), it can be converted into a Grignard reagent (1-naphthylmagnesium bromide) by reacting it with magnesium metal. This organometallic intermediate can then be reacted with a suitable ketone. For the synthesis of a halogenated analogue of this compound, one would start with a brominated naphthalene, for instance, 1,4-dibromonaphthalene. Monometalation to form 4-bromo-1-naphthylmagnesium bromide followed by reaction with acetone (B3395972) and subsequent workup would yield 1-(4-bromo-1-naphthyl)-2-methyl-2-propanol. This strategy allows for the precise placement of a halogen atom on the naphthalene ring system.
Table 5: Conceptual Synthesis of a Halogenated Analogue This table outlines a synthetic pathway for 1-(4-Bromo-1-naphthyl)-2-methyl-2-propanol.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | Naphthalene | Br₂, FeBr₃ (catalyst) | 1-Bromonaphthalene | Electrophilic Aromatic Substitution |
| 2 | 1-Bromonaphthalene | 1. Mg, THF; 2. Acetone (CH₃COCH₃); 3. H₃O⁺ | This compound | Grignard Reaction |
| Alt. 1 | 1,4-Dibromonaphthalene | 1. n-BuLi (selective metal-halogen exchange); 2. Acetone; 3. H₃O⁺ | 1-(4-Bromo-1-naphthyl)-2-methyl-2-propanol | Organolithium Addition |
Derivatives, Analogues, and Structural Modifications of 1 1 Naphthyl 2 Methyl 2 Propanol
Synthesis of Novel Substituted Naphthyl Propanol (B110389) Derivatives
The synthesis of new derivatives of naphthyl propanol involves a variety of chemical reactions aimed at introducing specific substituents to the parent molecule. These methods allow for the creation of a diverse library of compounds with potential applications in various fields of chemical research.
Synthesis of Indanone Derivatives from Phenylpropanol Precursors
The intramolecular cyclization of phenylpropanol precursors presents a valuable method for the synthesis of indanone derivatives. A notable example involves the reaction of an alcohol, such as 2-methyl-1-phenyl-1-propanol, with carbon monoxide in the presence of a Lewis acid catalyst like hydrogen fluoride, to produce 2,2-diorgano-1-indanones. google.com This process can be integrated with the preparation of the alcohol precursor, which is synthesized by the reduction of the corresponding ketone. google.com The benzene (B151609) ring in these precursors can also be a naphthalene (B1677914) ring, allowing for the synthesis of the corresponding naphthyl-substituted indanones. google.com
Another approach to 1-indanone (B140024) derivatives is through the Friedel-Crafts reaction. For instance, 2-methyl-1-(1-naphthalenyl)-1-propanone (B8785617) can be synthesized and subsequently chlorinated to form 2-chloro-2-methyl-1-(1-naphthalenyl)-1-propanone. google.com This intermediate, when treated with a Friedel-Crafts catalyst such as aluminum chloride, undergoes cyclization to yield the corresponding indanone. google.com
Furthermore, the palladium-catalyzed olefination and ethylene (B1197577) glycol-promoted aldol-type annulation cascade offers a one-pot synthesis for a variety of multisubstituted 1-indanones. liv.ac.uk This method involves a Heck reaction to introduce an enol functionality onto an aromatic ring, which is followed by an annulation with a neighboring carbonyl group. liv.ac.uk
A range of catalysts and reaction conditions have been explored for the synthesis of indanones, as detailed in the table below.
| Catalyst/Reagent | Substrate(s) | Product | Yield | Reference |
| Hydrogen Fluoride, Carbon Monoxide | 2-methyl-1-phenyl-1-propanol | 2,2-dimethyl-1-indanone | Not Specified | google.com |
| Aluminum Chloride | 2-chloro-2-methyl-1-(1-naphthalenyl)-1-propanone | Naphthyl-substituted indanone | Not Specified | google.com |
| Pd(OAc)2-dppp, Ethylene Glycol | 2-bromobenzaldehydes and others | 3-hydroxy-1-indanones | Good to Excellent | liv.ac.uk |
| NbCl5 | 3,3-dimethylacrylic acid and aromatic substrate | 1-indanone derivatives | Up to 78% | beilstein-journals.org |
| Nafion®-H | Acid chloride | 1-indanone | 90% | beilstein-journals.org |
Construction of Trifluoromethyl-Substituted Propanol Derivatives
The introduction of a trifluoromethyl group into propanol derivatives can significantly alter their chemical properties. A method for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate, involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal. nih.gov This reaction is catalyzed by Pd(OAc)2 in the presence of tetrabutylammonium (B224687) acetate (B1210297). nih.gov The resulting product can then undergo further reactions, such as reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine, to produce trifluoromethyl-substituted propanol derivatives. nih.gov
The synthesis of trifluoromethyl ethers has also been a subject of study, with methods being developed to overcome the challenges associated with the low functional group tolerance of traditional approaches. chemrevlett.com
Preparation of Imidazolyl-Substituted Naphthyl Propanol Analogues
The synthesis of imidazolyl-substituted naphthyl propanol analogues can be achieved through various synthetic routes. One approach involves the preparation of 1-aryl-3-substituted propanol derivatives, where the substituent can be an imidazole-containing group. nih.gov The synthesis often starts from a precursor ketone, which is then subjected to a nucleophilic substitution reaction with an appropriate amine. nih.gov
Chemical Modifications of the Naphthyl Moiety
Modifications to the naphthyl group itself can lead to a wide range of new compounds with unique characteristics. These modifications often involve the use of protecting groups or the synthesis of heterocyclic systems.
Protecting Group Chemistry Involving Naphthylmethyl Ethers
The 2-naphthylmethyl (NAP) ether is a valuable protecting group in organic synthesis, particularly in carbohydrate chemistry. rsc.orgsynarchive.com It can be introduced by reacting an alcohol with 2-(bromomethyl)naphthalene (B188764) in the presence of a base like sodium hydride and a catalyst such as tetrabutylammonium iodide. acs.org
The removal of the NAP group can be achieved under various conditions. One method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org A combination of DDQ and β-pinene allows for the mild removal of the NAP ether, with products being obtained in yields ranging from 68–96%. acs.org Another method for the selective cleavage of the NAP ether is the use of an excess of HF/pyridine in toluene. rsc.org
Catalytic hydrogenation is another effective method for the deprotection of the NAP group. arkat-usa.orgresearchgate.net This method has been shown to be selective, allowing for the removal of the NAP group in the presence of other protecting groups like p-methoxybenzyl (PMB) ethers. arkat-usa.orgresearchgate.net
| Deprotection Reagent | Substrate | Yield | Reference |
| DDQ, β-pinene | NAP-protected sensitive substrates | 68-96% | acs.org |
| HF/pyridine | NAP-protected carbohydrates | Not Specified | rsc.org |
| Catalytic Hydrogenation | NAP-protected monosaccharides | Not Specified | arkat-usa.orgresearchgate.net |
| DDQ | NAP-protected alcohol | 84% | synarchive.com |
Synthesis and Structural Analysis of Naphthylmethyl Substituted Heterocycles
The synthesis of heterocycles containing a naphthylmethyl substituent is an active area of research. One approach involves a one-pot, three-component reaction of 2-naphthol (B1666908), a substituted benzaldehyde, and thiourea, using a catalytic amount of ZrOCl2·8H2O, to produce naphthyl-substituted five-membered ring heterocycles. researchgate.net
Another synthetic strategy involves the reaction of ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates with hydrazine (B178648) hydrate (B1144303) to form naphthyl-substituted indazolonols. europeanreview.org The structures of these newly synthesized compounds are typically confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR. researchgate.neteuropeanreview.org
Preparation of Naphthylpropanamide Derivatives
The conversion of tertiary alcohols to N-alkyl amides can be effectively achieved through the Ritter reaction. wikipedia.orgnrochemistry.com This reaction involves the treatment of an alcohol with a nitrile in the presence of a strong acid. wikipedia.orgnrochemistry.comorganic-chemistry.org The mechanism proceeds via the formation of a stable carbocation from the alcohol, which is then attacked by the nucleophilic nitrogen of the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to yield the corresponding N-alkyl amide. nrochemistry.com
For 1-(1-Naphthyl)-2-methyl-2-propanol, its tertiary nature makes it an ideal substrate for the Ritter reaction, as it can readily form a stable tertiary carbocation upon protonation and loss of water. The general scheme for the Ritter reaction of this compound with a generic nitrile (R-CN) is depicted below:
Scheme 1: General Ritter Reaction for the Synthesis of Naphthylpropanamide Derivatives
A variety of nitriles can be employed in the Ritter reaction, allowing for the synthesis of a diverse range of N-substituted propanamides. wikipedia.org The reaction conditions typically involve a strong acid catalyst, such as sulfuric acid or a Lewis acid, and can often be performed at or below room temperature. nrochemistry.comias.ac.in While specific yields for the reaction with this compound are not extensively documented in the literature, the Ritter reaction is generally known to provide good to excellent yields for tertiary alcohols. ias.ac.in
| Alcohol Substrate | Nitrile (R-CN) | Product | Typical Yield (%) | Reference |
|---|---|---|---|---|
| tert-Butyl alcohol | Acetonitrile | N-tert-Butylacetamide | 95 | wikipedia.org |
| Adamantanol | Acetonitrile | N-(1-Adamantyl)acetamide | 80-90 | wikipedia.org |
| Triphenylmethanol | Benzonitrile | N-Tritylbenzamide | ~90 | organic-chemistry.org |
| Diphenyl methanol (B129727) | Acetonitrile | N-(Diphenylmethyl)acetamide | 98 | ias.ac.in |
Benzannulated Enyne-Allene Chemistry for Binaphthyl Formation
The synthesis of axially chiral binaphthyl compounds is of significant interest due to their wide applications as chiral ligands and catalysts in asymmetric synthesis. A powerful method for constructing complex polycyclic aromatic systems, including those containing a binaphthyl core, is through the cascade cyclizations of benzannulated enyne-allenes. beilstein-journals.orgwvu.edu While a direct application of this compound in this specific chemistry is not reported, a plausible synthetic pathway can be envisioned to convert it into a suitable precursor for such transformations.
The key step would involve the transformation of the tertiary alcohol into an enyne functionality, which can then undergo a cascade radical cyclization. For instance, the alcohol could be dehydrated to the corresponding alkene, followed by further functionalization to introduce the enyne moiety. A subsequent reaction, such as a Schmittel cyclization, would generate a biradical intermediate that can then undergo further cyclizations to form the binaphthyl system. beilstein-journals.org
A reported strategy for the synthesis of 2,2'-disubstituted 1,1'-binaphthyls involves the reaction of benzannulated enediynyl alcohols, which generate benzannulated enyne-allenes in situ. beilstein-journals.org These intermediates then undergo a cascade of radical cyclizations to yield the desired binaphthyl-containing structures. beilstein-journals.org
| Enyne-Allene Precursor | Reaction Conditions | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| Benzannulated enediynyl alcohol | Thionyl chloride | 11H-Benzo[b]fluoren-11-ol derivative | SNi' reaction and cascade cyclization | wvu.edu |
| 5-Aryl-11H-benzo[b]fluorene precursor | Thermal or photochemical | 5-Aryl-11H-benzo[b]fluorene | Schmittel cascade cyclization | beilstein-journals.org |
| Gold-catalyzed reaction of enynals and alkenes | PPh3Au[B(C6F5)4] | Binaphthyl derivative | o-Quinodimethane intermediate | nih.gov |
Investigation of Substituent Effects on the Naphthalene Ring
The electronic properties and reactivity of the naphthalene ring in this compound can be significantly influenced by the introduction of various substituents. These effects are crucial for tuning the molecule's properties for specific applications. Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into how substituents modulate the electronic structure of the naphthalene system. nih.goviau.irresearchgate.net
The effect of a substituent is generally a combination of inductive (field) and resonance effects. nih.gov Electron-donating groups (EDGs) such as -OH and -NH2 increase the electron density of the naphthalene ring, which can influence its reactivity in electrophilic aromatic substitution and its ability to participate in certain catalytic cycles. Conversely, electron-withdrawing groups (EWGs) like -NO2 and -CN decrease the electron density. nih.govnih.gov
The position of the substituent on the naphthalene ring is also critical. For instance, the electronic communication between substituents is generally stronger between the 1- and 4-positions (para-like) and the 1- and 5-positions (peri) compared to other relationships. rsc.org
| Substituent (X) | Type | Expected Effect on Electron Density | Influence on Reactivity | Reference |
|---|---|---|---|---|
| -OH | EDG (strong) | Increase | Activates the ring towards electrophilic substitution | nih.gov |
| -NH2 | EDG (strong) | Increase | Strongly activates the ring | nih.gov |
| -CH3 | EDG (weak) | Slight increase | Weakly activates the ring | iau.ir |
| -Cl | EWG (inductive), EDG (resonance) | Slight decrease (overall) | Deactivates the ring towards electrophilic substitution | iau.ir |
| -CN | EWG (strong) | Decrease | Strongly deactivates the ring | nih.gov |
| -NO2 | EWG (strong) | Decrease | Strongly deactivates the ring | nih.gov |
These substituent effects can be quantitatively described using parameters like Hammett constants, which correlate reaction rates and equilibrium constants for a wide range of reactions involving substituted aromatic compounds. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies in Naphthyl Tertiary Alcohol Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of 1-(1-Naphthyl)-2-methyl-2-propanol, offering deep insights into its molecular framework and stereochemical nature.
The determination of the absolute configuration of chiral tertiary alcohols like this compound, which lacks a hydrogen atom on the carbinol carbon, presents a significant challenge. However, specialized NMR techniques using chiral derivatizing agents can overcome this obstacle. One such method involves the use of 2-naphthylmethylamine (2NMA) to create diastereomeric esters. The distinct magnetic environments experienced by the protons in these diastereomers lead to observable differences in their NMR spectra, allowing for the assignment of the absolute configuration.
The dynamic nature of chemical reactions involving this compound can be effectively monitored in real-time using in situ NMR spectroscopy. This powerful technique allows researchers to observe the formation of intermediates, track the consumption of reactants, and determine the kinetics of the reaction without the need for isolating individual components. For instance, studying the acid-catalyzed dehydration of this compound using in situ NMR could provide direct evidence for the formation of a carbocation intermediate and the subsequent rearrangement products.
High-resolution NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound and its complex derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a complete picture of the molecule's connectivity and spatial arrangement.
Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the parent compound, this compound.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(CH₃)₂ | 1.35 (s, 6H) | 29.5 |
| CH₂ | 3.10 (s, 2H) | 48.0 |
| C-OH | 1.80 (s, 1H) | 72.0 |
| Naphthyl-H | 7.40-8.20 (m, 7H) | 124.0-134.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopic Techniques (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The characteristic vibrational frequencies of different bonds provide a molecular fingerprint. The most prominent feature in the IR spectrum of this alcohol is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group.
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| O-H | Stretching (alcohol) | 3600-3200 (broad) |
| C-H | Stretching (aromatic) | 3100-3000 |
| C-H | Stretching (aliphatic) | 3000-2850 |
| C=C | Stretching (aromatic) | 1600-1450 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. Electron ionization (EI) is a common technique used for this purpose. The molecular ion peak (M⁺) confirms the compound's molecular weight, while the fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for this molecule involves the loss of a methyl group or a water molecule.
Table 3: Expected Mass Spectrometry Fragmentation for this compound (Molecular Weight: 200.28 g/mol )
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 200 | [C₁₄H₁₆O]⁺ | Molecular Ion (M⁺) |
| 185 | [C₁₃H₁₃O]⁺ | Loss of a methyl group (CH₃) |
| 182 | [C₁₄H₁₄]⁺ | Loss of a water molecule (H₂O) |
| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of this compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can precisely map the positions of each atom, determine bond lengths and angles, and understand intermolecular interactions such as hydrogen bonding in the crystal lattice. This technique is invaluable for confirming the connectivity and stereochemistry established by other spectroscopic methods and for studying polymorphism. The solid-state structure can reveal details about how the molecules pack together, which is influenced by the steric bulk of the naphthyl and tert-butyl groups and the hydrogen bonding capabilities of the hydroxyl group.
Advanced Chromatographic Separations (e.g., Flash Column Chromatography) for Purification and Analysis.
In the research and synthesis of naphthyl tertiary alcohols, such as this compound, achieving a high degree of purity is paramount for accurate spectroscopic and analytical characterization. Flash column chromatography is a highly effective and widely adopted technique for the purification of such compounds from reaction mixtures. phenomenex.comwfu.edu This method offers a significant improvement in speed and efficiency over traditional gravity-fed column chromatography by employing positive pressure, typically from compressed air or nitrogen, to accelerate the flow of the mobile phase through the stationary phase. phenomenex.com
The purification of this compound, a moderately polar tertiary alcohol, is typically achieved using normal-phase chromatography. In this mode, a polar stationary phase, most commonly silica (B1680970) gel, is used in conjunction with a non-polar or moderately polar mobile phase. wfu.edu The separation principle relies on the differential adsorption of the components of a mixture onto the stationary phase. More polar compounds, like the target alcohol, will have a stronger affinity for the polar silica gel and will thus elute more slowly than non-polar impurities when a non-polar solvent is used as the eluent.
The selection of an appropriate mobile phase is critical for a successful separation and is often guided by preliminary analysis using Thin Layer Chromatography (TLC). chemistryhall.com For a compound like this compound, a common mobile phase system would be a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. rochester.edu The polarity of the mobile phase is carefully adjusted to achieve a retention factor (Rƒ) for the target compound that allows for effective separation from both less polar byproducts and more polar impurities.
A typical procedure for the flash chromatographic purification of a synthesized batch of this compound would involve the following steps:
Sample Preparation: The crude reaction mixture is first concentrated to remove the bulk of the reaction solvent. The residue is then dissolved in a minimal amount of a suitable solvent or, for improved resolution, adsorbed onto a small amount of silica gel (dry loading). nih.gov
Column Packing: A glass column is packed with silica gel, typically with a particle size of 40-63 µm, as a slurry in the initial, least polar eluent. wiley-vch.de
Elution: The prepared sample is carefully loaded onto the top of the silica gel bed. The elution is then carried out by passing the mobile phase through the column under pressure. Often, a gradient elution is employed, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to first elute non-polar impurities and then the target compound, followed by any highly polar substances.
Fraction Collection and Analysis: The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure this compound.
While specific experimental data for the flash chromatography of this compound is not extensively reported in publicly available literature, a representative purification scheme can be proposed based on the chromatographic behavior of structurally similar aryl tertiary alcohols. The following table illustrates a hypothetical, yet scientifically plausible, set of parameters for such a purification.
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) |
| Sample Loading | Dry loading onto silica gel |
| Elution Order | 1. Non-polar impurities (e.g., unreacted starting materials) 2. This compound 3. Polar impurities (e.g., diol byproducts) |
| Monitoring | TLC with UV visualization (254 nm) and/or a potassium permanganate (B83412) stain |
The successful application of flash column chromatography is instrumental in obtaining analytically pure samples of this compound, which is a prerequisite for unambiguous structural elucidation and further investigation of its chemical and physical properties.
Applications in Advanced Organic Synthesis
Utilization as Chiral Building Blocks and Intermediates in Stereoselective Synthesis
Enantiomerically pure alcohols and their derivatives are fundamental building blocks in asymmetric synthesis, allowing for the construction of complex chiral molecules from a predefined stereochemical template. The chiral nature of 1-(1-Naphthyl)-2-methyl-2-propanol, arising from the carbon atom bearing the hydroxyl and naphthyl groups, makes it a candidate for use in stereoselective synthesis.
Research on its isomer, 1-(2-Naphthyl)-2-methyl-2-propanol, highlights the utility of this class of compounds. It is employed as a synthetic intermediate where its chiral structure is pivotal for producing enantiomerically pure compounds, which is a critical requirement in the development of pharmaceuticals. The ability to generate specific stereoisomers is a key factor that enhances the value of such compounds in drug discovery and development. Similarly, other related naphthyl-containing alcohols, such as 1,1'-bi(2-naphthol) (BINOL), are widely used as effective chiral ligands and building blocks for creating chiral functional molecules. nih.gov
The stereoselective synthesis process often involves the following:
Asymmetric Reduction: A common route to chiral alcohols is the asymmetric reduction of the corresponding ketone precursor.
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials to build up more complex molecules.
Resolution: Separating a racemic mixture into its constituent enantiomers.
Integration into Synthetic Routes for Complex Organic Molecules
The structural framework of this compound, combining an aromatic naphthyl group with an aliphatic alcohol, makes it a versatile intermediate for constructing more elaborate molecular architectures. Its isomer, 1-(2-Naphthyl)-2-methyl-2-propanol, serves as an intermediate in the synthesis of more complex organic molecules. For instance, it can be converted into various naphthyl-substituted ketones through selective reactions, which in turn are precursors to new materials with specific desired properties.
The integration of such building blocks into larger molecules is a cornerstone of modern organic synthesis, enabling the targeted assembly of natural products, pharmaceuticals, and functional materials.
Role in the Development of Catalytic Systems and Reagents
While direct evidence of this compound being used in catalytic systems is not prominent in the reviewed literature, the broader family of naphthyl-containing compounds plays a significant role in catalysis. For example, 1-(1-Naphthyl)ethylamine (1-NEA) is used as a chiral modifier to impart enantioselectivity in catalytic hydrogenation reactions on platinum surfaces. nsf.gov The naphthyl group's steric and electronic properties are crucial for creating the chiral environment necessary for selective transformations. nsf.gov
Reagents for the Introduction of Specific Alkyl Groups
There is limited specific information in the surveyed literature regarding the use of this compound as a direct reagent for the introduction of specific alkyl groups. However, the alkylation of aromatic compounds like 1-naphthol (B170400) with methanol (B129727) over catalysts to produce 2-methyl-1-naphthol (B1210624) is a well-established reaction. ijsr.net This demonstrates the general principle of introducing methyl groups to a naphthyl ring system, a fundamental transformation in organic synthesis. ijsr.net
Components in Racemization Catalyst Systems
Racemization catalysts are important for processes like dynamic kinetic resolution (DKR), where an undesired enantiomer is continuously converted back into the racemate, allowing for a theoretical 100% yield of the desired enantiomer. While this tertiary alcohol is not cited as a component, catalyst systems have been developed for the racemization of related secondary benzylic and naphthyl alcohols. For instance, cyclopentadienylruthenium dicarbonyl complexes can effectively racemize 1-(naphthalen-1-yl)ethanol and 1-(naphthalen-2-yl)ethanol, which are then used in DKR. ijsr.net
Precursors for Specialized Naphthyl-Containing Organic Compounds
Naphthyl-containing alcohols are valuable precursors for a variety of specialized organic compounds. A prominent example is the role of 2-methyl-1-naphthol as the immediate precursor to 2-methyl-1,4-naphthoquinone, commonly known as menadione (B1676200) or Vitamin K3. researchgate.net The synthesis involves the catalytic oxidation of 2-methyl-1-naphthol using an oxidant like hydrogen peroxide over a catalyst such as mesoporous titanium silicates (Ti-MMM-2). researchgate.net This process is noted for being an environmentally benign route to a vital compound. researchgate.net
The synthesis of the precursor itself, 2-methyl-1-naphthol, can be achieved through various methods, including the catalytic alkylation of 1-naphthol. ijsr.netgoogle.com
Table 1: Synthesis of 2-Methyl-1,4-naphthoquinone (Menadione)
| Precursor | Reagent/Catalyst | Product | Significance |
|---|---|---|---|
| 2-Methyl-1-naphthol | H₂O₂ / Ti-MMM-2 Catalyst | 2-Methyl-1,4-naphthoquinone | Synthesis of Vitamin K3. researchgate.net |
| 1-Naphthol | Methanol / Ferrite Catalyst | 2-Methyl-1-naphthol | Precursor synthesis. ijsr.net |
Contribution to the Chemistry of Basic Industrial Chemical Feedstocks
There is no evidence in the reviewed literature to suggest that this compound is used as or contributes directly to the chemistry of basic industrial chemical feedstocks. Its characterization as a rare chemical for research purposes indicates it is a specialized compound rather than a high-volume industrial chemical. The synthesis of such specialized molecules, however, typically originates from basic feedstocks like 1-naphthol, which is an important industrial chemical. ijsr.netgoogle.com
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Methodologies for Tertiary Alcohol Synthesis
The creation of chiral tertiary alcohols, such as 1-(1-Naphthyl)-2-methyl-2-propanol, in an enantiomerically pure form remains a formidable challenge in organic synthesis due to the steric congestion around the reacting center. researchgate.netrsc.org Overcoming this hurdle is critical, as these motifs are vital building blocks for bioactive compounds and chiral ligands. rsc.orgresearchgate.net Future research will focus on advancing current strategies and developing entirely new catalytic systems that offer high enantioselectivity, broad substrate scope, and operational simplicity.
Emerging strategies that show significant promise include:
Asymmetric Nucleophilic Addition: The most direct route involves the asymmetric addition of organometallic reagents to prochiral ketones. A key area of development is the rational design of novel chiral ligands. For instance, new chiral tridentate diamine/phenol ligands have been shown to be highly effective for the enantioselective addition of organomagnesium reagents (Grignard reagents) to a wide range of ketones. researchgate.netnih.gov
Biocatalysis: Enzymes offer an attractive, sustainable route to chiral tertiary alcohols under mild conditions. researchgate.net Research into thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes is expanding their scope beyond their traditional roles to catalyze asymmetric carboligation reactions with ketones, yielding tertiary alcohols. researchgate.net Furthermore, improving the activity of enzymes like Lipase (B570770) A from Candida antarctica (CAL-A) through rational design and mutagenesis could overcome their current limitations with sterically demanding tertiary alcohols. researchgate.netrsc.org
Advanced Catalytic Systems: Nickel(II)-catalyzed asymmetric alkenylation and arylation of ketones using organoborons represents another promising frontier. researchgate.net This method proceeds via a 1,5-metalate shift and has demonstrated good functional group tolerance, making it applicable to the late-stage modification of complex molecules. researchgate.net Similarly, catalytic asymmetric propargylborylation of ketones can produce highly enantioenriched tertiary homopropargyl alcohols, which are versatile synthetic intermediates. researchgate.net
Table 1: Comparison of Emerging Stereoselective Synthesis Methods for Tertiary Alcohols
| Methodology | Catalyst/Reagent | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Grignard Addition | Chiral tridentate diamine/phenol ligand + Organomagnesium reagent | Broad scope, practical, ligand is easily removed. nih.gov | Requires stoichiometric chiral ligand; sensitivity of Grignard reagents. |
| Biocatalytic Carboligation | Thiamine diphosphate (ThDP)-dependent enzymes | High enantioselectivity, sustainable, mild conditions. researchgate.net | Limited substrate scope, enzyme stability and availability. |
| Biocatalytic Kinetic Resolution | Lipase A from Candida antarctica (CAL-A) | Excellent enantioselectivity for some substrates. researchgate.netrsc.org | Low activity for sterically hindered alcohols, maximum 50% yield. researchgate.net |
| Nickel-Catalyzed Arylation | Ni(II) complex + Organoboron | Good functional group tolerance, applicable to late-stage modification. researchgate.net | Air sensitivity of some catalysts, cost of metal and ligands. |
| Asymmetric Propargylborylation | Copper-catalyzed reaction with allenylboronic acids | High stereoselectivity, creates adjacent quaternary stereocenters. researchgate.net | Preparation of the required allenylboronic acids. |
Exploration of Unprecedented Reactivity Pathways and Transformations
The reactivity of this compound is largely dictated by the tertiary alcohol functional group and the bulky naphthyl substituent. While tertiary alcohols are generally less reactive than their primary and secondary counterparts, particularly in reactions involving O-H bond cleavage, their unique structure opens doors to novel transformations. doubtnut.com
Future investigations will likely move beyond standard alcohol chemistry to explore:
C-C Bond Activation and Rearrangement: The steric strain inherent in the molecule could be harnessed to drive selective C-C bond cleavage and skeletal rearrangements. For example, rhodium-catalyzed migrations of alkenyl groups through selective cleavage of C(sp³)–C(alkenyl) bonds in other tertiary alcohols have been reported. acs.org Applying similar strategies to this compound could lead to the synthesis of complex, polycyclic aromatic structures.
Electrophilic Cyclization Pathways: While the parent alcohol itself is not a direct substrate, related propargylic alcohols containing an arene moiety can undergo electrophilic cyclization to yield polysubstituted naphthalenes. nih.gov Research into dehydrating this compound to its corresponding alkene, followed by functionalization and cyclization, could provide a novel route to complex fused-ring systems.
Tandem Reactions: The reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of a strong base proceeds through an aryne intermediate and a tandem addition-rearrangement pathway. rsc.org Exploring the potential for this compound derivatives to participate in similar aryne-based tandem reactions could unveil new methods for constructing highly functionalized naphthalene (B1677914) cores.
Integration of Advanced Computational Modeling for Deeper Mechanistic Understanding
As synthetic methodologies become more complex, a deep understanding of the underlying reaction mechanisms is essential for optimization and innovation. Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for chemists. For a molecule like this compound, computational studies can provide critical insights that are difficult to obtain through experiments alone.
Future integration of computational modeling will likely focus on:
Elucidating Transition States: Modeling the transition states of asymmetric additions to the precursor ketone, 1-(1-naphthyl)-2-propanone, can explain the origins of enantioselectivity. By calculating the energy barriers for different reaction pathways, researchers can understand why a particular catalyst or ligand favors the formation of one enantiomer over the other.
Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts. By modeling the interaction between the substrate, reagent, and a library of potential chiral ligands, researchers can predict which catalysts will be most effective, thereby guiding synthetic efforts and reducing trial-and-error experimentation.
Predicting Reactivity: Computational models can predict the most likely sites of reaction on the this compound scaffold and the feasibility of novel transformations. This predictive power can help in designing experiments to explore unprecedented reactivity pathways, such as the C-C bond activations mentioned previously.
Design and Synthesis of Functionally Tailored Naphthyl Tertiary Alcohol Derivatives
The true potential of this compound may lie in its use as a scaffold for creating a diverse library of derivatives with tailored properties. By introducing various functional groups, its characteristics can be fine-tuned for specific applications in materials science, catalysis, and medicinal chemistry. rsc.org
Future research directions will involve the strategic synthesis of derivatives by:
Functionalizing the Naphthyl Ring: Introducing electron-donating or electron-withdrawing groups onto the naphthalene ring can modulate the electronic properties of the molecule. This could be important for developing new optical materials or for tuning the coordinating ability of the molecule when used as a chiral ligand. Methods for synthesizing functionalized 2-naphthols and other naphthalene derivatives are well-established and can be adapted for this purpose. researchgate.net
Modifying the Side Chain: Altering the alkyl groups on the tertiary alcohol center can adjust the steric bulk and chirality of the molecule. Replacing the methyl groups with other alkyl or aryl groups would create a family of related chiral alcohols, each with a unique steric profile.
Introducing Coordinating Groups: The synthesis of derivatives containing additional ligating atoms (e.g., nitrogen, phosphorus, sulfur) could produce novel chiral ligands for asymmetric catalysis. These new ligands could offer unique stereochemical control in a variety of metal-catalyzed reactions.
Table 2: Potential Functional Derivatives of this compound and Their Applications
| Functional Group (Position) | Potential Application | Synthetic Rationale |
|---|---|---|
| Methoxy (-OCH₃) on Naphthyl Ring | Tuning electronic properties for use in optical materials. | Modifies the electron density of the aromatic system. |
| Nitro (-NO₂) on Naphthyl Ring | Precursor for amino groups; use in dye synthesis. | Provides a handle for further functionalization (e.g., reduction to amine). |
| Bromo (-Br) on Naphthyl Ring | Intermediate for cross-coupling reactions (e.g., Suzuki, Heck). | Allows for the introduction of a wide variety of other functional groups. |
| Amino (-NH₂) on Naphthyl Ring | Chiral ligand synthesis; building block for bioactive molecules. | Introduces a key coordinating group for metal binding. nih.gov |
| Phenyl (-C₆H₅) replacing Methyl | Increasing steric bulk for enhanced stereocontrol in catalysis. | Creates a more sterically demanding chiral environment. |
Investigation of Green Chemistry Principles in Synthetic Route Development
The chemical industry is under increasing pressure to adopt more sustainable and environmentally benign practices. undp.org The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles. nih.gov
Future research will prioritize the development of synthetic routes that are not only efficient but also sustainable by:
Employing Green Catalysts: There is a strong trend towards replacing stoichiometric reagents and toxic catalysts with more environmentally friendly alternatives. This includes the use of biodegradable catalysts like tannic acid, which has been shown to be effective in the synthesis of related 1-amidoalkyl-2-naphthols. arabjchem.orgorientjchem.org Recyclable, carbon-based solid acid catalysts also represent a green alternative for related syntheses. researchgate.net
Utilizing Sustainable Solvents and Conditions: Research will focus on minimizing or eliminating the use of volatile organic solvents. This can be achieved through solvent-free reactions, such as those performed by grinding reagents together ("Grindstone Chemistry"), or by using water or other green solvents. ijcmas.comlookchem.com Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. arabjchem.org
Improving Atom Economy: Synthetic methods will be designed to maximize the incorporation of all starting materials into the final product, a key principle of atom economy. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and represent a powerful green chemistry tool. lookchem.com The development of catalytic systems for producing commodity alcohols from renewable feedstocks like glycerol (B35011) also points towards a more sustainable future for chemical manufacturing. ki.si
Table 3: Green Chemistry Approaches for Naphthyl Alcohol Synthesis
| Green Chemistry Principle | Approach | Example/Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from bio-based sources. | Production of alcohols from glycerol. ki.si |
| Benign Catalysts | Employing biodegradable or recyclable catalysts. | Use of tannic acid or solid SO₃H-carbon catalysts in naphthol reactions. arabjchem.orgresearchgate.net |
| Solvent-Free Reactions | Grinding (mechanochemistry) or thermal condensation without solvent. | Reduces solvent waste and simplifies purification. arabjchem.orgijcmas.com |
| Energy Efficiency | Microwave-assisted synthesis. | Significantly shortens reaction times compared to conventional heating. arabjchem.org |
| Atom Economy | One-pot, multi-component reactions (MCRs). | Combines multiple synthetic steps, reducing waste and purification needs. lookchem.com |
| Biocatalysis | Using enzymes for asymmetric synthesis. | Reactions occur in water under mild conditions with high selectivity. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 1-(1-Naphthyl)-2-methyl-2-propanol, and how can reaction efficiency be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions using 1-naphthol derivatives. For example:
- Step 1 : React 1-naphthol with a methyl-substituted epoxide (e.g., 2-methyl-1,2-epoxypropane) in a polar aprotic solvent like DMF or THF, catalyzed by K₂CO₃ .
- Step 2 : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
- Optimization : Adjust solvent polarity, temperature (room temp. vs. reflux), and stoichiometry. Purify via column chromatography or recrystallization. Confirm purity using HPLC or GC-MS .
Q. How can spectroscopic methods distinguish this compound from structural analogs?
- NMR : The aromatic protons of the naphthyl group (δ 7.2–8.3 ppm) and the tertiary alcohol proton (δ 1.2–1.5 ppm) are diagnostic. Compare with 2-methyl-2-propanol derivatives lacking the naphthyl moiety .
- IR : Look for O-H stretching (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1250 cm⁻¹). The naphthyl C=C stretches (~1600 cm⁻¹) differentiate it from aliphatic alcohols .
- Mass Spectrometry : The molecular ion peak (m/z ~200–220) and fragmentation patterns (e.g., loss of –OH or naphthyl group) confirm structure .
Q. What are the preliminary toxicological screening protocols for this compound?
- In vitro : Use MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity. Include positive controls (e.g., naphthalene derivatives) and measure IC₅₀ values .
- In vivo : Follow OECD guidelines for acute oral toxicity in rodents, monitoring systemic effects (respiratory, hepatic, renal) over 14 days. Reference inclusion criteria from Table B-1 in ATSDR frameworks .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be achieved, and what chiral resolution methods are effective?
- Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric epoxide ring-opening reactions .
- Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases. Compare retention times with racemic standards .
- Analysis : Circular dichroism (CD) or polarimetry to confirm enantiomeric excess (>98% ee) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Experimental Design : Standardize assay conditions (e.g., bacterial strain, inoculum size, solvent controls). Include dose-response curves and statistical validation (p < 0.05, n ≥ 3 replicates) .
- Data Analysis : Use meta-analysis tools to compare studies. For example, discrepancies in MIC values may arise from solvent polarity (DMSO vs. ethanol) or compound aggregation .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
